molecular formula C11H13ClN4O2S B2815818 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride CAS No. 1189686-29-0

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2815818
CAS No.: 1189686-29-0
M. Wt: 300.76
InChI Key: HQXGNXHRUUHTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride is a heterocyclic compound featuring a fused thiazolo-pyridine core substituted with a methyl group at position 5 and an isoxazole-5-carboxamide moiety at position 2. Its synthesis intermediates, such as 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, are critical precursors for FXa inhibitors like Edoxaban, highlighting the scaffold’s versatility in medicinal chemistry .

Properties

IUPAC Name

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S.ClH/c1-15-5-3-7-9(6-15)18-11(13-7)14-10(16)8-2-4-12-17-8;/h2,4H,3,5-6H2,1H3,(H,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXGNXHRUUHTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=NO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursorsKey steps may involve cyclization reactions, nucleophilic substitutions, and amide bond formations under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Antithrombotic Properties

One of the primary applications of N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride is as a reagent in the synthesis of antithrombotic agents. It serves as an intermediate in the production of compounds that inhibit Factor Xa (FXa), a key enzyme in the coagulation cascade. This inhibition can prevent thrombus formation and is crucial for developing anticoagulant therapies.

Case Study: Synthesis of FXa Inhibitors

Research indicates that derivatives synthesized using this compound have shown promising results in preclinical studies as FXa inhibitors. For instance, compounds derived from this synthesis have been evaluated for their efficacy in vitro and in vivo, demonstrating significant antithrombotic activity comparable to existing anticoagulants like Edoxaban .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have reported that derivatives of this compound exhibit activity against various bacterial strains.

Research Findings

In one study, synthesized thiazole derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives showed comparable efficacy to standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Applications

The compound has potential applications in treating inflammatory conditions. Its structural components are similar to those found in known anti-inflammatory agents.

Case Studies

Recent studies have focused on synthesizing novel thiazole compounds based on this structure. These compounds were evaluated for their anti-inflammatory effects using various assays, indicating that some derivatives could significantly reduce inflammation markers in animal models .

Synthesis of Isoxazole Derivatives

This compound serves as an essential building block for synthesizing isoxazole derivatives.

Synthetic Protocols

The synthesis often involves coupling reactions with activated nitro compounds to yield various substituted isoxazoles. These derivatives have been studied for their biological activities, including anticancer and antiviral effects .

Summary Table of Applications

ApplicationDescriptionKey Findings
Antithrombotic AgentsIntermediate for FXa inhibitorsPromising results in inhibiting thrombus formation
Antimicrobial ActivityEffective against several bacterial strainsComparable efficacy to standard antibiotics
Anti-inflammatory EffectsPotential treatment for inflammatory conditionsSignificant reduction in inflammation markers
Synthesis of IsoxazolesBuilding block for various biologically active isoxazole derivativesDiverse biological activities reported

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related derivatives are summarized below, with emphasis on molecular features, solubility, and biological implications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Profile Potential Applications Reference
N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride ~327.8 (estimated) Isoxazole-5-carboxamide, methyl-thiazolo-pyridine Moderate (amide enhances polarity) FXa inhibition, anticoagulants
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride ~249.7 Carboxylic acid, methyl-thiazolo-pyridine High (ionizable carboxylic acid) Edoxaban intermediate
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride ~263.8 Ethyl ester, methyl-thiazolo-pyridine Low (ester reduces polarity) Synthetic intermediate
2-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride ~194.7 Methyl-thiazolo-pyridine, no substituent High (smaller hydrophobic surface) Structural studies

Structural and Functional Analysis

Isoxazole vs. The ethyl ester analog (BD173796) is more lipophilic, favoring blood-brain barrier penetration but prone to hydrolysis .

Methyl-Thiazolo-Pyridine Core

  • The methyl group at position 5 stabilizes the thiazolo-pyridine conformation, a feature shared across all listed compounds. This substitution is critical for maintaining the scaffold’s rigidity and interaction with hydrophobic enzyme pockets .

The isoxazole ring may mimic the thiophene or pyridine moieties in approved FXa inhibitors, which engage in π-π interactions with Tyr228 in the FXa active site . Ethyl ester derivatives (e.g., BD173796) are typically inert prodrugs, requiring metabolic activation to carboxylic acids for therapeutic effect, whereas the target compound’s amide group may confer metabolic stability .

Biological Activity

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C24H31N7O4S
  • Molecular Weight : 513.62 g/mol
  • CAS Number : 2803372-97-4

The structure features a thiazolo-pyridine core substituted with an isoxazole and a carboxamide functional group, contributing to its biological activity.

Research indicates that compounds with similar structural motifs often interact with biological targets such as enzymes and receptors. The thiazolo-pyridine moiety is known to exhibit activity against various biological pathways, including those involved in inflammation and cancer proliferation.

Anticancer Activity

A study investigating the effects of various thiazolo-pyridine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values for these compounds ranged from 6.7 µg/mL to >20 µg/mL depending on the specific structural variations and the cell line tested .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays indicated that it could inhibit pro-inflammatory cytokines in macrophage cultures. This suggests a potential role in treating inflammatory diseases by modulating immune responses.

Study on Anticancer Properties

In a controlled study published in a peer-reviewed journal, researchers synthesized several derivatives based on the thiazolo-pyridine scaffold. Among these, one derivative exhibited an IC50 value of 6.7 µg/mL against CCRF-CEM leukemia cells, indicating promising anticancer activity . The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Comparative Analysis of Related Compounds

CompoundBiological ActivityIC50 (µg/mL)Reference
Compound AAnticancer6.7
Compound BAnti-inflammatoryNot specified
Compound CAnticoagulantNot specified

Q & A

Q. What are the critical steps in synthesizing N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride, and how are intermediates validated?

The synthesis involves multi-step reactions, including:

  • Cyclization of thiazolo-pyridine precursors under reflux in solvents like dichloromethane or acetonitrile.
  • Amide coupling between the thiazolo-pyridine core and isoxazole-5-carboxylic acid derivatives, often using carbodiimide-based coupling agents.
  • Purification via column chromatography and recrystallization to achieve >95% purity.
    Validation of intermediates and final products is performed using NMR spectroscopy (¹H/¹³C) and mass spectrometry (ESI/HRMS) to confirm structural integrity and rule out side products .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

  • High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (>95% threshold).
  • Thermogravimetric Analysis (TGA) assesses thermal stability under controlled atmospheres.
  • X-ray Diffraction (XRD) resolves crystalline structure, critical for understanding solubility and formulation properties .

Q. What is the primary biological target of this compound, and how is its inhibitory activity quantified?

The compound acts as a Factor Xa (FXa) inhibitor , with inhibitory potency measured via:

  • Enzyme-linked immunosorbent assay (ELISA) using chromogenic substrates (e.g., S-2222) to determine IC50 values.
  • Surface plasmon resonance (SPR) to calculate binding kinetics (KD, kon/koff) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst screening : Mo(CO)6 enhances cyclization efficiency in thiazolo-pyridine formation.
  • Temperature control : Stepwise heating (e.g., 60°C → 80°C) reduces decomposition of thermally labile intermediates .

Q. How should contradictory data on IC50 values across studies be resolved?

  • Standardize assay conditions : Variations in buffer pH, ionic strength, or substrate concentration can alter IC50.
  • Cross-validate with orthogonal methods : Compare SPR-derived KD values with enzymatic assays to confirm potency rankings.
  • Control for batch variability : Ensure compound purity (>95%) via HPLC and quantify residual solvents (GC-MS) .

Q. What computational strategies are effective for predicting off-target interactions of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against the ChEMBL database.
  • MD simulations : Analyze binding stability in FXa’s active site (e.g., 100-ns trajectories in GROMACS).
  • ADMET prediction : SwissADME or ProTox-II evaluates hepatotoxicity and CYP450 inhibition risks .

Q. How do structural modifications (e.g., substituents on the isoxazole ring) impact selectivity for FXa versus related serine proteases?

  • SAR studies : Replace the 5-methyl group with halogen substituents (e.g., Cl, F) to assess steric/electronic effects.
  • Crystallography : Resolve co-crystal structures with FXa to identify key hydrogen bonds (e.g., Gly219, Tyr228).
  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) to detect off-target binding .

Q. What challenges arise in formulating this compound for in vivo studies, and how are they addressed?

  • Poor aqueous solubility : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability.
  • Plasma protein binding : Modify logP via introduction of hydrophilic groups (e.g., -OH, -COOH).
  • Metabolic stability : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.